

DSPE-PEG8-Mal: An In-Depth Technical Guide for Advanced Drug Delivery

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Compound of Interest

Compound Name: DSPE-PEG8-Mal

Cat. No.: B8106406

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Introduction

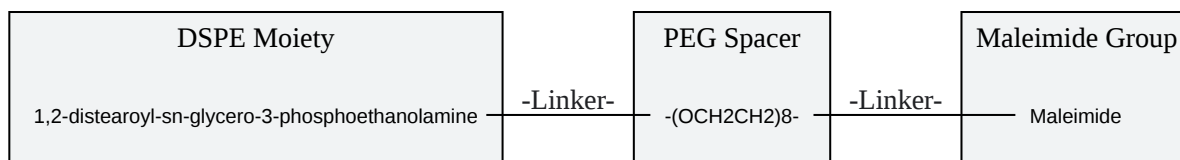
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(octaethylene glycol)] (**DSPE-PEG8-Mal**) is a heterobifunctional phospholipid-polyethylene glycol conjugate that has become an indispensable tool in the field of drug delivery, particularly for the development of targeted nanomedicines.[1][2][3] This guide provides a comprehensive overview of the structure, properties, and applications of **DSPE-PEG8-Mal** for researchers, scientists, and drug development professionals.

DSPE-PEG8-Mal consists of three key components: a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid anchor, an eight-unit polyethylene glycol (PEG8) spacer, and a reactive maleimide group.[2] The DSPE portion allows for stable insertion into the lipid bilayer of liposomes and other lipid-based nanoparticles. The hydrophilic PEG8 spacer provides a "stealth" characteristic, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time in vivo. The terminal maleimide group enables the covalent conjugation of thiol-containing molecules, such as peptides, antibodies, and other targeting ligands, to the surface of nanoparticles. This facilitates the active targeting of therapeutic payloads to specific cells and tissues.

Structure and Physicochemical Properties

The chemical structure of **DSPE-PEG8-Mal** is characterized by the DSPE lipid, the PEG8 linker, and the maleimide functional group.

2.1 Chemical Structure



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Caption: Block diagram of **DSPE-PEG8-Mal** structure.

2.2 Physicochemical Properties

The physicochemical properties of **DSPE-PEG8-Mal** are summarized in the table below. Note that some values may vary slightly between different suppliers.

Property	Value	Reference(s)
Molecular Formula	C ₆₅ H ₁₁₉ N ₃ NaO ₂₀ P	
Molecular Weight	~1316.63 g/mol	
Appearance	White to off-white solid	
Purity	≥95%	
Solubility	Soluble in chloroform, warm water, DMSO, DCM, DMF	
Storage Temperature	-20°C	
Stability	Stable for at least one year when stored properly at -20°C	

Key Properties and Reactivity

3.1 Maleimide-Thiol Conjugation

The terminal maleimide group of **DSPE-PEG8-Mal** reacts specifically with free sulfhydryl (thiol) groups to form a stable thioether bond. This reaction, a Michael addition, is most efficient and specific at a pH range of 6.5-7.5. At pH values above 7.5, the maleimide group can also react with primary amines, such as the side chain of lysine residues, although at a much slower rate.

3.2 Stability of the Maleimide Group

The maleimide ring is susceptible to hydrolysis, particularly at alkaline pH. The rate of hydrolysis increases with increasing pH and temperature. Therefore, it is crucial to maintain a neutral to slightly acidic pH during storage and conjugation reactions to ensure the reactivity of the maleimide group. Aqueous solutions of **DSPE-PEG8-Mal** should be prepared fresh before use.

Condition	Stability of Maleimide Group	Reference(s)
pH < 6.5	Reaction with thiols is slow.	
pH 6.5 - 7.5	Optimal for specific and efficient thiol conjugation.	
pH > 7.5	Increased rate of hydrolysis and potential for side reactions with amines.	
Storage at 4°C	Moderate stability; ~10% decrease in reactivity after 7 days.	
Storage at 20°C	Lower stability; ~40% decrease in reactivity after 7 days.	

Experimental Protocols

4.1 Liposome Formulation using Thin-Film Hydration

The thin-film hydration method is a common technique for preparing liposomes incorporating **DSPE-PEG8-Mal**.

Methodology:

- **Lipid Film Formation:** Dissolve the desired lipids, including the primary phospholipid (e.g., DSPC or DPPC), cholesterol, and **DSPE-PEG8-Mal** in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:DSPE-PEG-Mal).
- **Solvent Evaporation:** Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
- **Drying:** Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
- **Hydration:** Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES) by gentle rotation at a temperature above the phase transition temperature of the primary phospholipid. This will form multilamellar vesicles (MLVs).
- **Size Extrusion:** To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

Caption: Workflow for liposome formulation.

4.2 Bioconjugation of Thiol-Containing Ligands

This protocol describes the conjugation of a thiol-containing peptide to pre-formed, **DSPE-PEG8-Mal**-functionalized liposomes.

Methodology:

- **Prepare Ligand:** Dissolve the thiol-containing peptide in a degassed conjugation buffer (e.g., HEPES or PBS, pH 7.0-7.4). If the peptide contains disulfide bonds, reduction with a reagent like TCEP may be necessary.
- **Reaction Setup:** Add the peptide solution to the liposome suspension. The molar ratio of maleimide on the liposomes to the thiol-containing ligand should be optimized, with ratios from 2:1 to 5:1 (maleimide:thiol) being reported as effective.

- Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring, protected from light.
- Purification: Remove the unreacted ligand and other impurities by size exclusion chromatography (e.g., using a Sepharose CL-4B column) or dialysis.

Caption: Workflow for bioconjugation.

4.3 Quantification of Conjugation Efficiency

The efficiency of the conjugation reaction can be determined by quantifying the amount of unreacted thiol groups after the reaction using Ellman's reagent (DTNB).

Methodology:

- Reaction Quenching (Optional): Add a thiol-containing small molecule (e.g., L-cysteine) to react with any remaining maleimide groups on the liposomes.
- Separation: Separate the liposomes from the unreacted ligand and quenching agent.
- Quantification: Quantify the amount of free ligand in the supernatant using a suitable method, such as HPLC. The conjugation efficiency is calculated as: $\text{Efficiency (\%)} = (1 - [\text{Free Ligand}] / [\text{Total Ligand}]) * 100$

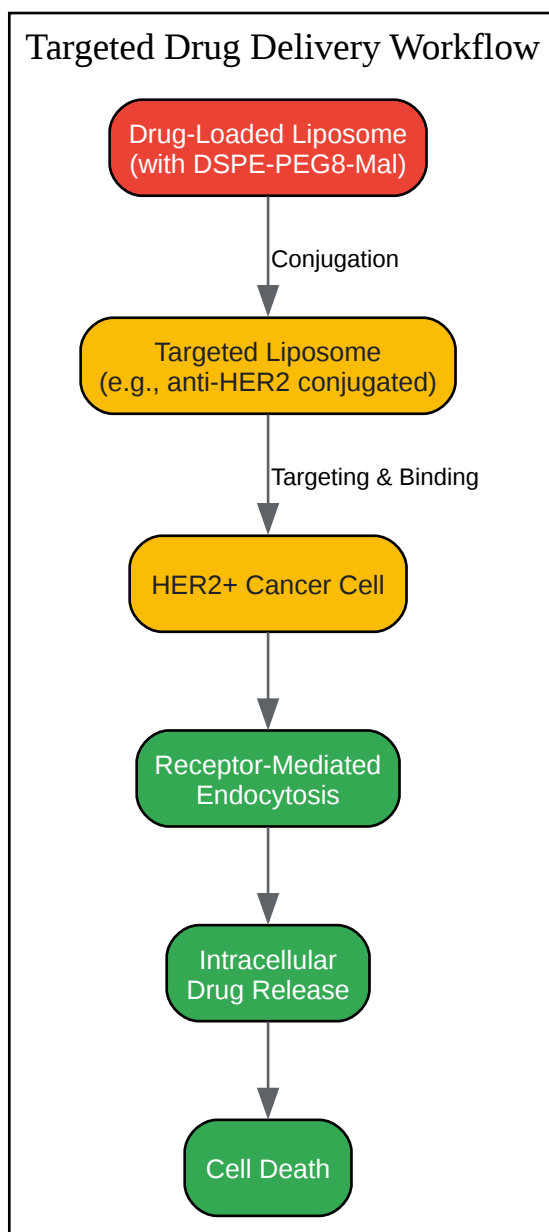
Applications in Targeted Drug Delivery

DSPE-PEG8-Mal is extensively used to create targeted drug delivery systems for various diseases, most notably cancer.

5.1 Targeted Cancer Therapy

By conjugating targeting ligands such as antibodies (or antibody fragments) or peptides that recognize receptors overexpressed on cancer cells (e.g., HER2, EGFR, integrins), **DSPE-PEG8-Mal**-containing liposomes can selectively deliver chemotherapeutic agents to tumor sites. This enhances the therapeutic efficacy while minimizing off-target toxicity.

Targeted Delivery to HER2-Positive Cancer Cells:

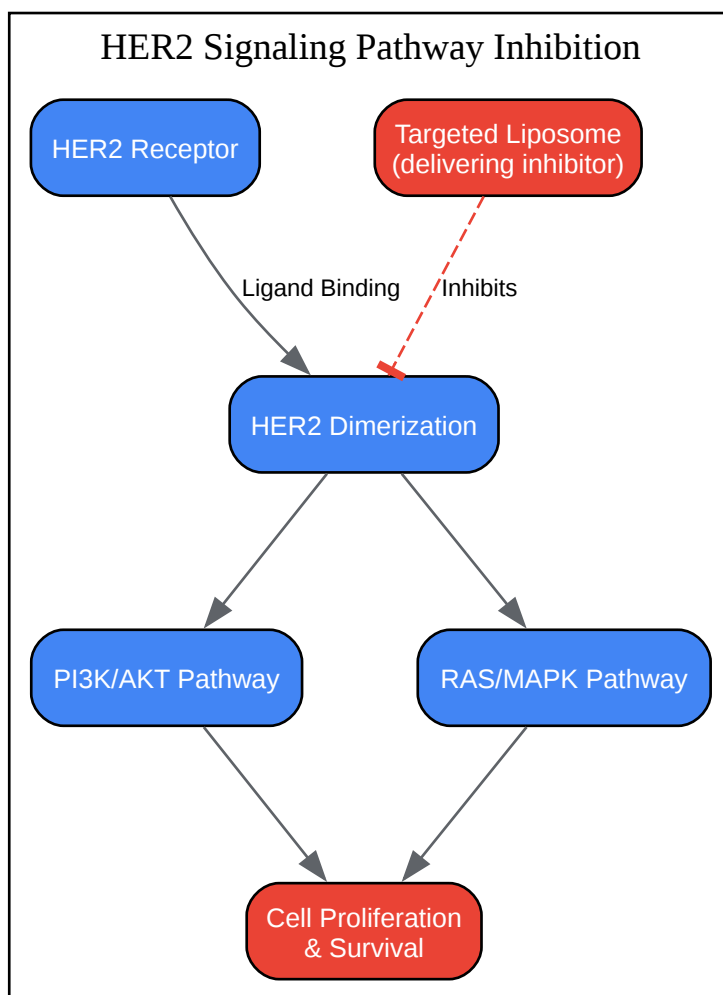


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Caption: Workflow of targeted liposomal drug delivery.

Signaling Pathway Inhibition:

Upon internalization, the released drug can interfere with specific intracellular signaling pathways. For instance, in HER2-positive breast cancer, targeted delivery of a dimerization inhibitor can block the HER2 signaling cascade that promotes cell proliferation and survival.



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Caption: Inhibition of HER2 signaling pathway.

In Vitro and In Vivo Performance

6.1 Cellular Uptake

Numerous studies have demonstrated that liposomes functionalized with targeting ligands via **DSPE-PEG8-Mal** exhibit significantly enhanced cellular uptake in receptor-positive cancer cells compared to non-targeted liposomes.

Cell Line	Targeting Ligand	Nanoparticle	Uptake Enhancement vs. Non-Targeted	Reference(s)
4T1	Maleimide	Liposome	Increased fluorescence intensity	
U87MG	APTEDB peptide	Liposome	Significantly higher uptake	
HCT116	cRGD peptide	Liposome	Enhanced cellular uptake	

6.2 In Vivo Biodistribution and Efficacy

In animal models, targeted liposomes have shown preferential accumulation at the tumor site, leading to improved anti-tumor efficacy. The PEG spacer helps to reduce clearance by the liver and spleen, although some accumulation in these organs is still observed.

Animal Model	Targeting Ligand	Key Finding	Reference(s)
U87MG Xenograft	APTEDB peptide	Retarded tumor growth to the greatest extent	
HCT116 Xenograft	cRGD peptide	Higher tumor accumulation vs. non-targeted	
ApoE Knock-out Mice	CREKA peptide	Accumulation in liver and kidney, excretion via bladder	

Conclusion

DSPE-PEG8-Mal is a versatile and powerful tool for the development of advanced drug delivery systems. Its well-defined structure, reliable bioconjugation chemistry, and the "stealth"

properties conferred by the PEG spacer make it an ideal component for creating targeted nanoparticles. By enabling the precise attachment of targeting moieties, **DSPE-PEG8-Mal** facilitates the selective delivery of therapeutic agents to diseased tissues, thereby enhancing efficacy and reducing systemic toxicity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize **DSPE-PEG8-Mal** in their work.

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